4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline
Overview
Description
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is an organic compound that features a pyrrole ring substituted with a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethylaniline: The pyrrole ring is then functionalized with a dimethylaniline group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrole with N,N-dimethylaniline in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dihydro-1H-pyrrol-3-yl)aniline
- 4-(2,5-dihydro-1H-pyrrol-3-yl)-N-methylaniline
- 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-diethylamine
Uniqueness
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole structure, which contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C12H16N2, and it can be represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the growth of certain cancer cell lines. For instance, it has been evaluated against renal and breast cancer cell lines with promising results in vitro .
- Antimicrobial Properties : The compound has shown activity against a range of bacterial strains, indicating potential as an antimicrobial agent. Its efficacy against resistant strains is particularly noteworthy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis.
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antitumor Activity :
- Objective : To assess the cytotoxic effects on human renal cancer cells.
- Methodology : The compound was tested at various concentrations using MTT assays.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting strong antitumor potential.
-
Antimicrobial Evaluation :
- Objective : To determine the efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to evaluate antimicrobial activity.
- Results : The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Data Summary
Biological Activity | Methodology | Results |
---|---|---|
Antitumor | MTT Assay | Significant reduction in renal cancer cell viability at >10 µM |
Antimicrobial | Disc Diffusion | Notable inhibition against S. aureus and E. coli |
Properties
IUPAC Name |
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)12-5-3-10(4-6-12)11-7-8-13-9-11/h3-7,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAQAMERJAIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580992 | |
Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791581-28-7 | |
Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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